molecular formula C19H20ClN3O2 B10905386 N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(1-phenylbutan-2-ylidene)hydrazinyl]acetamide

N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(1-phenylbutan-2-ylidene)hydrazinyl]acetamide

Cat. No.: B10905386
M. Wt: 357.8 g/mol
InChI Key: BLILTGYMDXQKBI-UHFFFAOYSA-N
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Description

2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide is a complex organic compound that features a hydrazino group linked to a benzylpropylidene moiety and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide typically involves the condensation of hydrazine derivatives with benzylidene compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone linkage.

  • Step 1: Preparation of Hydrazine Derivative

    • React hydrazine hydrate with an appropriate benzylidene compound.
    • Use a solvent like ethanol or methanol.
    • Maintain the reaction temperature between 50-70°C.
    • Isolate the hydrazine derivative by filtration and recrystallization.
  • Step 2: Condensation Reaction

    • Mix the hydrazine derivative with 4-chloro-2-methylphenyl-2-oxoacetamide.
    • Use a catalyst such as acetic acid or sodium acetate.
    • Conduct the reaction at room temperature or slightly elevated temperatures (25-40°C).
    • Purify the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Oxo derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the compound can interact with DNA, causing structural modifications that affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Bromobenzylidene)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
  • 2-[2-(4-Butoxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
  • 2-[2-(2-Hydroxybenzylidene)hydrazino]-N-(4-methylphenyl)benzamide

Uniqueness

2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the benzylpropylidene moiety and the 4-chloro-2-methylphenyl group contributes to its enhanced reactivity and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-(1-phenylbutan-2-ylideneamino)oxamide

InChI

InChI=1S/C19H20ClN3O2/c1-3-16(12-14-7-5-4-6-8-14)22-23-19(25)18(24)21-17-10-9-15(20)11-13(17)2/h4-11H,3,12H2,1-2H3,(H,21,24)(H,23,25)

InChI Key

BLILTGYMDXQKBI-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C)CC2=CC=CC=C2

Origin of Product

United States

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